5-(Acetyloxy)-2-[(3-cyclohexylpropanoyl)amino]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Acetyloxy)-2-[(3-cyclohexylpropanoyl)amino]benzoic acid, also known as celecoxib, is a non-steroidal anti-inflammatory drug (NSAID) that is commonly used to treat pain and inflammation. Celecoxib belongs to the class of drugs known as COX-2 inhibitors, which selectively inhibit the cyclooxygenase-2 (COX-2) enzyme, responsible for the production of prostaglandins, which are involved in the inflammatory response.
Mécanisme D'action
Celecoxib selectively inhibits the COX-2 enzyme, which is responsible for the production of prostaglandins involved in the inflammatory response. By inhibiting COX-2, 5-(Acetyloxy)-2-[(3-cyclohexylpropanoyl)amino]benzoic acid reduces inflammation and pain without affecting the COX-1 enzyme, which is responsible for the production of prostaglandins involved in maintaining normal physiological functions, such as platelet aggregation and gastric mucosal protection.
Biochemical and Physiological Effects
Celecoxib has been shown to have anti-inflammatory, analgesic, and antipyretic effects. It reduces the production of prostaglandins involved in the inflammatory response, thereby reducing pain, swelling, and redness. Celecoxib also has antiplatelet effects, which can reduce the risk of thrombosis and cardiovascular events. However, this compound can also cause gastrointestinal side effects, such as ulcers and bleeding, and can increase the risk of cardiovascular events in some patients.
Avantages Et Limitations Des Expériences En Laboratoire
Celecoxib has several advantages for lab experiments, including its selective inhibition of COX-2, which can help to elucidate the role of COX-2 in various physiological and pathological processes. Celecoxib is also readily available and relatively inexpensive compared to other COX-2 inhibitors. However, 5-(Acetyloxy)-2-[(3-cyclohexylpropanoyl)amino]benzoic acid can also have off-target effects and can vary in potency depending on the cell or tissue type, which can limit its usefulness in certain experiments.
Orientations Futures
There are several future directions for research on 5-(Acetyloxy)-2-[(3-cyclohexylpropanoyl)amino]benzoic acid, including its potential use in combination with other drugs for cancer therapy, its effects on the immune system and inflammation, and its potential use in the treatment of neurodegenerative diseases. Celecoxib may also have potential as a chemopreventive agent for certain types of cancer, and further studies are needed to explore its safety and efficacy in this context. Additionally, new formulations and delivery methods of this compound may be developed to improve its therapeutic potential and reduce its side effects.
Méthodes De Synthèse
Celecoxib can be synthesized through a multistep process starting from 4-benzyloxybenzoic acid. The first step involves the protection of the carboxylic acid group by esterification with acetic anhydride, followed by the reduction of the benzyl group with hydrogen gas and palladium on carbon catalyst. The resulting intermediate is then acylated with 3-cyclohexylpropanoyl chloride using triethylamine as a base, followed by deprotection of the acetyl group with sodium methoxide to yield 5-(Acetyloxy)-2-[(3-cyclohexylpropanoyl)amino]benzoic acid.
Applications De Recherche Scientifique
Celecoxib has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and cardiovascular disease. Studies have shown that 5-(Acetyloxy)-2-[(3-cyclohexylpropanoyl)amino]benzoic acid can inhibit the growth and proliferation of cancer cells by inducing apoptosis and inhibiting angiogenesis. Celecoxib has also been shown to have neuroprotective effects in Alzheimer's disease by reducing inflammation and oxidative stress. In addition, this compound has been shown to have cardioprotective effects by reducing inflammation and improving endothelial function.
Propriétés
Formule moléculaire |
C18H23NO5 |
---|---|
Poids moléculaire |
333.4 g/mol |
Nom IUPAC |
5-acetyloxy-2-(3-cyclohexylpropanoylamino)benzoic acid |
InChI |
InChI=1S/C18H23NO5/c1-12(20)24-14-8-9-16(15(11-14)18(22)23)19-17(21)10-7-13-5-3-2-4-6-13/h8-9,11,13H,2-7,10H2,1H3,(H,19,21)(H,22,23) |
Clé InChI |
HQFKMAGLRUCAMY-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1=CC(=C(C=C1)NC(=O)CCC2CCCCC2)C(=O)O |
SMILES canonique |
CC(=O)OC1=CC(=C(C=C1)NC(=O)CCC2CCCCC2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.